molecular formula C9H8N2O B160365 2-Ethenyl-1-hydroxybenzimidazole CAS No. 138972-85-7

2-Ethenyl-1-hydroxybenzimidazole

Cat. No. B160365
M. Wt: 160.17 g/mol
InChI Key: RXJMZRGKXRTGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-1-hydroxybenzimidazole is a chemical compound that has gained significant attention in the scientific research field due to its potential biological and medicinal applications. It is an organic compound that contains a benzimidazole ring with an ethenyl group attached to it. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 2-Ethenyl-1-hydroxybenzimidazole is not completely understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways in the body. It may also interact with specific receptors in cells, leading to its biological effects.

Biochemical And Physiological Effects

2-Ethenyl-1-hydroxybenzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation and oxidative stress in the body. Additionally, it has been found to have a protective effect on certain organs, such as the liver and kidneys.

Advantages And Limitations For Lab Experiments

The advantages of 2-Ethenyl-1-hydroxybenzimidazole for lab experiments include its ease of synthesis, low cost, and potential biological and medicinal applications. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the study of 2-Ethenyl-1-hydroxybenzimidazole. One direction is to investigate its potential as a novel therapeutic agent for various diseases, such as cancer, inflammation, and infections. Another direction is to optimize its synthesis methods to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
In conclusion, 2-Ethenyl-1-hydroxybenzimidazole is a promising compound that has shown potential for various biological and medicinal applications. Its synthesis methods have been optimized, and its mechanism of action and biochemical effects have been studied. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its synthesis methods.

Synthesis Methods

The synthesis of 2-Ethenyl-1-hydroxybenzimidazole can be achieved using different methods. One of the most common methods involves the reaction between o-phenylenediamine and acrolein in the presence of a catalyst. Another method involves the reaction between o-phenylenediamine and acrylonitrile in the presence of a base. These methods have been optimized to achieve high yields of the compound.

Scientific Research Applications

2-Ethenyl-1-hydroxybenzimidazole has been extensively studied for its potential biological and medicinal applications. It has been shown to have antimicrobial, antifungal, and antitumor properties. Studies have also suggested that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

properties

CAS RN

138972-85-7

Product Name

2-Ethenyl-1-hydroxybenzimidazole

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-ethenyl-1-hydroxybenzimidazole

InChI

InChI=1S/C9H8N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h2-6,12H,1H2

InChI Key

RXJMZRGKXRTGKN-UHFFFAOYSA-N

SMILES

C=CC1=NC2=CC=CC=C2N1O

Canonical SMILES

C=CC1=NC2=CC=CC=C2N1O

synonyms

1H-Benzimidazole,2-ethenyl-,3-oxide(9CI)

Origin of Product

United States

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